molecular formula C13H13ClINO2 B1427738 tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate CAS No. 868694-20-6

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate

Cat. No.: B1427738
CAS No.: 868694-20-6
M. Wt: 377.6 g/mol
InChI Key: RMNYTKCIIXURNG-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

The synthesis of tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 1-tert-butoxycarbonyl-3-iodoindole, which is then chlorinated to yield the final product. The reaction conditions often involve the use of reagents like tert-butyl chloroformate and iodine, followed by chlorination using copper(I) chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate serves as an intermediate in organic synthesis . It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural properties. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The iodine and chlorine atoms can be replaced with other functional groups.
  • Oxidation and Reduction Reactions : The compound can participate in redox processes, altering its oxidation state.
  • Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities , including:

  • Antiviral Properties : Indole derivatives are known to inhibit viral replication.
  • Anticancer Activity : Studies have shown selective cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated antiproliferative effects against human breast adenocarcinoma (MCF-7) cells.
    • Case Study : In vitro studies revealed that indole derivatives could inhibit cell proliferation through mechanisms involving apoptosis and modulation of key signaling pathways.

Medicine

The compound is under investigation for its potential as a therapeutic agent targeting diseases such as cancer and viral infections. Its structural features allow it to interact with biological targets effectively.

The biological activity of this compound has been evaluated through various studies:

  • Antimicrobial Activity :
    • Indole derivatives have shown activity against bacterial strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against methicillin-resistant strains (MRSA).
  • Cytotoxicity Studies :
    • In vitro assessments indicate that this compound may exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, studies have demonstrated that certain indole derivatives induce apoptosis in cancer cells by inhibiting GSK-3β.

Comparison with Similar Compounds

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

The presence of both chlorine and iodine substituents in this compound makes it unique, offering distinct reactivity and potential for diverse applications.

Biological Activity

tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (CAS No. 868694-20-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C₈H₅ClIN
Molecular Weight : 277.49 g/mol
CAS Number : 868694-20-6

The compound features a chloro and iodo substituent on the indole structure, which is known to influence its biological interactions.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A study reported that indole derivatives could inhibit the growth of Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against methicillin-resistant strains (MRSA) . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness in this area.

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in vitro using various cancer cell lines. In related studies, indole derivatives have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. For example, compounds structurally similar to this compound were assessed for their antiproliferative activities against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines . The results indicated a favorable cytotoxicity profile, suggesting that this compound may also exhibit similar properties.

While specific studies on the mechanism of action for this compound are scarce, it is hypothesized that indole derivatives often interact with cellular pathways involved in apoptosis and cell proliferation. For instance, some indoles are known to inhibit key enzymes such as GSK-3β, which plays a crucial role in cancer progression . Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Indole derivatives showed MIC values as low as 0.98 µg/mL against MRSA .
Cytotoxicity Evaluation Indole compounds exhibited selective cytotoxicity against MCF-7 and HepG2 cell lines .
Mechanistic Insights Potential inhibition of GSK-3β noted in related indole studies .

Properties

IUPAC Name

tert-butyl 6-chloro-3-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNYTKCIIXURNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743880
Record name tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868694-20-6
Record name tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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